2-Fluoro-4-propylphenol

Description

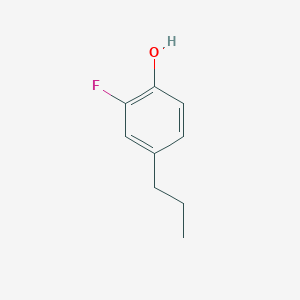

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-propylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-2-3-7-4-5-9(11)8(10)6-7/h4-6,11H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWKHQSAKNXIIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40600669 | |

| Record name | 2-Fluoro-4-propylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80222-25-9 | |

| Record name | 2-Fluoro-4-propylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80222-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-propylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 2-fluoro-4-propyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of 2 Fluoro 4 Propylphenol Reactivity and Transformations

Studies on C-H Bond Activation and Functionalization in Fluorinated Aromatics

The functionalization of fluorinated aromatic compounds through the activation of carbon-hydrogen (C-H) bonds is a significant area of research in organic synthesis. The presence of a fluorine atom on an aromatic ring, such as in 2-fluoro-4-propylphenol, introduces unique electronic properties that influence the reactivity of adjacent C-H bonds. Fluorine's strong electron-withdrawing nature can make ortho C-H bonds more susceptible to activation by transition metal catalysts. ox.ac.ukacs.orgwhiterose.ac.uk This "ortho-fluorine effect" has been observed in reactions mediated by various transition metals, including manganese, rhodium, and nickel, where the metal center preferentially activates a C-H bond located ortho to a fluorine substituent. ox.ac.ukacs.orgwhiterose.ac.ukcore.ac.uk

Studies on various fluorinated aromatics have shown that this regioselectivity is a key factor in directing the functionalization of the molecule. acs.orgwhiterose.ac.uk For instance, in cyclomanganation reactions, fluorinated N,N-dimethylbenzylamines and 2-phenylpyridines consistently undergo C-H bond activation at the position ortho to the fluorine atom. acs.orgwhiterose.ac.uk This preference is attributed to the electronic influence of the fluorine, which can stabilize the transition state of the C-H activation step. ox.ac.uknih.gov Computational and experimental studies have quantified this effect, demonstrating that the presence of ortho-fluorine substituents can significantly increase the strength of the resulting metal-carbon bond, making the C-H activation process more favorable. ox.ac.uknih.gov While direct catalytic studies on this compound are not extensively documented in the search results, these general principles governing the reactivity of fluorinated aromatics provide a strong framework for predicting its behavior in C-H functionalization reactions.

Enzymatic Transformations and Biochemical Reactivity of Fluorophenols

Tyrosinase-Catalyzed Oxidation Mechanisms and Kinetic Parameters

Tyrosinase, a copper-containing enzyme, plays a crucial role in the oxidation of phenols. The reactivity of fluorophenols with tyrosinase is highly dependent on the position of the fluorine atom. nih.gov While 3- and 4-fluorophenol (B42351) are substrates for tyrosinase, leading to polymerization products, 2-fluorophenol (B130384) is not reactive and acts as a competitive inhibitor of the enzyme. nih.govresearchgate.netresearchgate.net This suggests that this compound would likely also act as an inhibitor rather than a substrate.

The inhibition by 2-fluorophenol and the substrate activity of 3- and 4-fluorophenols are influenced by both electronic and steric factors. nih.govresearchgate.net The electron-withdrawing effect of the fluorine atom affects the binding of the phenolic compound to the enzyme's active site. nih.gov However, the catalytic rate (kcat) does not follow the expected electronic trend, indicating that steric hindrance in the transition state plays a significant role in determining reactivity. nih.govresearchgate.net For the reactive fluorophenols, the enzymatic reaction proceeds through the formation of a fluoroquinone, which then eliminates a fluoride (B91410) ion during a phenolic coupling pathway. nih.govresearchgate.netresearchgate.net

Below is a table summarizing the kinetic behavior of different fluorophenols with tyrosinase, which helps to contextualize the expected behavior of this compound.

| Compound | Role | Kinetic Parameter | Observation |

| 2-Fluorophenol | Competitive Inhibitor | KI | The electron-withdrawing effect of fluorine controls binding. nih.gov |

| 3-Fluorophenol | Substrate | Km, kcat | Undergoes polymerization via a fluoroquinone intermediate. nih.govresearchgate.netresearchgate.net |

| 4-Fluorophenol | Substrate | Km, kcat | Undergoes polymerization via a fluoroquinone intermediate. nih.govresearchgate.netresearchgate.net |

Heme Dehaloperoxidase-Mediated Defluorination Mechanisms

Heme dehaloperoxidases are enzymes capable of catalyzing the cleavage of carbon-halogen bonds, including the robust carbon-fluorine bond. manchester.ac.uk The mechanism for the defluorination of fluorophenols by these enzymes has been investigated through computational studies. manchester.ac.ukacs.org The process is initiated by the enzyme's active species, Compound I, which abstracts a hydrogen atom from the phenolic hydroxyl group. manchester.ac.ukacs.org This is followed by an OH rebound to the ortho- or para-positions of the aromatic ring. manchester.ac.uk

The subsequent defluorination step is considered rate-determining. manchester.ac.ukacs.org The resulting hydroxycyclohexadienone intermediates can then release a fluoride ion, either within the enzyme's active site with proton assistance or after escaping into the surrounding solution, ultimately forming benzoquinone products. manchester.ac.uk While the substrate binding pocket of the enzyme is solvent-exposed, molecular dynamics simulations show that fluorophenol substrates are held in place by hydrogen bonding and π-stacking interactions with amino acid residues. manchester.ac.uk Although a mixture of ortho- and para-activation is predicted, these studies establish the feasibility of enzymatic defluorination for environmental remediation. manchester.ac.ukacs.org

Photochemical Reactivity of Fluorophenols in Varied Environments

Photo-Induced Transformations and Radical Intermediates

Upon exposure to ultraviolet (UV) radiation, fluorophenols can undergo various photochemical transformations. A primary process is the homolytic cleavage of the O-H bond, which leads to the formation of a phenoxyl radical and a hydrogen atom. iku.edu.trresearchgate.net This process is similar to that observed for the parent phenol (B47542) molecule. researchgate.net These radical intermediates are central to subsequent reactions. iku.edu.tr

The generated phenoxyl radical can then undergo recombination with the hydrogen atom at different positions on the aromatic ring, leading to the formation of isomers such as cyclohexadienones. researchgate.net For example, studies on meta-fluorophenol have shown that the meta-fluorophenoxyl radical acts as an intermediate in phototautomerization. mdpi.com While the C-F bond is very strong, photochemical cleavage is also a possible, though less common, pathway. The specific photoproducts and their distribution depend on the irradiation wavelength and the reaction environment. mdpi.com

Influence of Cryogenic Environments on Photophysical Characteristics

Studying molecules in cryogenic environments, such as inert gas matrices at very low temperatures, allows for the trapping and characterization of highly reactive, short-lived intermediates. mdpi.combmbreports.org When fluorophenols are isolated in matrices like solid argon and irradiated with UV light, the resulting radical species can be studied using spectroscopic methods like infrared (IR) spectroscopy. mdpi.com

For instance, the irradiation of matrix-isolated meta-fluorophenol with UV light has been shown to induce phototransformations. mdpi.com These cryogenic conditions prevent diffusion and secondary reactions that would occur in the gas or solution phase, simplifying the study of the primary photochemical events. mdpi.com The low temperature also reduces non-radiative decay pathways, which can increase the fluorescence lifetime of molecules and reduce photobleaching, allowing for longer observation times. bmbreports.org This technique has been crucial in identifying the individual conformers of fluorophenols and their specific vibrational signatures, providing a deeper understanding of their structural and photochemical properties. mdpi.com

Reaction Pathways in Specific Synthetic Applications

The strategic placement of the fluorine atom and the hydroxyl group in this compound governs its participation in several important organic transformations.

Deoxyfluorination is a chemical process that involves the replacement of a hydroxyl group with a fluorine atom. researchgate.net In the context of phenols, this transformation is particularly valuable for the synthesis of aryl fluorides. While specific studies on this compound are not extensively detailed, the general mechanisms for deoxyfluorination of phenols provide a framework for understanding its potential reactivity. One common method involves the use of reagents like sulfuryl fluoride (SO2F2) and a fluoride source, which proceed through an aryl fluorosulfonate intermediate. researchgate.net Computational studies on similar reactions suggest that the carbon-fluorine bond formation likely occurs via a concerted transition state rather than a discrete Meisenheimer intermediate. researchgate.net

For electron-rich phenols, reagents such as PhenoFluor have been developed to facilitate a concerted nucleophilic aromatic substitution mechanism. nih.govacs.org The reactivity of phenols in these reactions is influenced by the electronic nature of the substituents on the aromatic ring. Phenols with electron-withdrawing groups tend to react faster. nih.gov In some cases, transition metal catalysis, for example with ruthenium, can be employed to activate even electron-rich phenols towards deoxyfluorination by withdrawing electron density from the phenol substrate, thereby favoring a classical SNAr mechanism through a Meisenheimer complex. nih.govacs.org

Decarboxyfluorination, the conversion of carboxylic acid derivatives to fluorinated compounds, is another relevant transformation. researchgate.net While not directly applicable to this compound itself, understanding this process is crucial when considering derivatives or related synthetic strategies.

While this compound is not a carboxylic acid, the reactivity of ortho-fluoro aromatic carboxylic acids in nickel-catalyzed annulation reactions provides significant insight into the behavior of the ortho-fluoro phenol moiety in similar catalytic cycles. These reactions are a powerful tool for constructing complex cyclic molecules. oup.comoup.comresearchgate.net

A notable example is the nickel-catalyzed [4+2] annulation of ortho-fluoro aromatic carboxylic acids with alkynes to produce 1H-isochromen-1-one derivatives. oup.comoup.com In this reaction, the carboxylate group acts as a directing group, facilitating the activation of the typically unreactive C-F bond. oup.com The presence of a base, such as Mg(OtBu)2, is critical for the reaction to proceed successfully. oup.comoup.com The proposed mechanism involves the formation of a nickelacycle intermediate. oup.com

The general mechanism for such nickel-catalyzed C-F bond activations often involves a few key steps:

Deprotonation: A base is typically required to deprotonate a directing group, such as an amide or carboxylic acid. researchgate.net

Oxidative Addition: The low-valent nickel catalyst undergoes oxidative addition into the C-F bond. researchgate.net

Migratory Insertion: The alkyne inserts into the newly formed carbon-nickel bond. researchgate.net

Reductive Elimination: The final annulated product is formed through reductive elimination, regenerating the active nickel(0) catalyst. oup.comresearchgate.net

The efficiency and selectivity of these reactions are influenced by various factors, including the choice of ligand, base, and solvent. oup.comnsf.gov For instance, the use of polar solvents is often crucial. oup.com These mechanistic principles can be extrapolated to predict the behavior of this compound in related nickel-catalyzed transformations where the hydroxyl group could play a directing role.

Radical Scavenging Mechanisms Involving Phenoxyl Radicals

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to act as radical scavengers. researchgate.netmdpi.com The mechanism of radical scavenging by phenols involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it and forming a more stable phenoxyl radical. researchgate.netmdpi.comnist.gov

The antioxidant activity of phenolic compounds is closely related to the number and position of hydroxyl groups on the aromatic ring. mdpi.com The introduction of a second hydroxyl group, particularly at the ortho or para position, significantly enhances the antioxidant efficiency. mdpi.com While this compound has only one hydroxyl group, the electronic effects of the fluorine and propyl substituents will influence its radical scavenging ability. The presence of fluorine, an electron-withdrawing group, can impact the bond dissociation enthalpy of the O-H bond and the stability of the resulting phenoxyl radical.

In the context of this compound, upon donating a hydrogen atom to a free radical, it would form a 2-fluoro-4-propylphenoxyl radical. The stability of this radical would be a key determinant of the compound's antioxidant potential.

Advanced Spectroscopic Characterization Methodologies for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Compounds

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of fluorine-containing compounds like 2-Fluoro-4-propylphenol. The presence of the fluorine atom provides a unique spectroscopic handle, allowing for detailed analysis through ¹H, ¹³C, and ¹⁹F NMR.

Application of ¹H, ¹³C, and ¹⁹F NMR in Structural Confirmation and Mechanistic Studies

A combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides unambiguous confirmation of the molecular structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons and the propyl side chain. The aromatic protons would show complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The propyl group would display distinct signals for the methyl (CH₃), methylene (B1212753) (CH₂), and benzylic methylene (Ar-CH₂) protons, with their chemical shifts and multiplicities providing clear evidence for the propyl substituent.

¹³C NMR Spectroscopy: The carbon NMR spectrum offers further structural confirmation by revealing the chemical environment of each carbon atom. The aromatic carbons would show distinct resonances, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons would show smaller two-, three-, and four-bond couplings (²JCF, ³JCF, and ⁴JCF), which are invaluable for assigning the substitution pattern on the benzene (B151609) ring. The signals for the propyl group carbons would also be present in their expected regions.

¹⁹F NMR Spectroscopy: As a spin ½ nucleus with 100% natural abundance, ¹⁹F is a highly sensitive NMR nucleus. The ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom. The chemical shift of this signal is highly sensitive to the electronic environment and can provide insights into the electronic effects of the hydroxyl and propyl groups on the fluorine atom. Furthermore, the fluorine signal would be split by the neighboring aromatic protons, providing information about the through-bond connectivity. The magnitude of these H-F coupling constants can help in the definitive assignment of the aromatic protons.

The following table summarizes the expected NMR data for this compound based on general principles and data from similar substituted phenols.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity and Coupling Constants (Hz) |

| ¹H | ||

| Aromatic CH | 6.5 - 7.5 | Multiplets due to H-H and H-F couplings |

| Phenolic OH | 4.5 - 6.0 | Broad singlet |

| Ar-CH₂ | 2.5 - 2.7 | Triplet |

| -CH₂- | 1.5 - 1.7 | Sextet |

| -CH₃ | 0.8 - 1.0 | Triplet |

| ¹³C | ||

| C-F | 150 - 160 | Doublet (¹JCF ≈ 240-250 Hz) |

| C-OH | 145 - 155 | Singlet or small doublet |

| Aromatic CH | 115 - 130 | Doublets due to C-F couplings |

| Ar-CH₂ | 35 - 40 | Singlet |

| -CH₂- | 20 - 25 | Singlet |

| -CH₃ | 10 - 15 | Singlet |

| ¹⁹F | -110 to -140 | Multiplet due to H-F couplings |

In Situ NMR Studies of Reaction Progress and Intermediate Detection

For instance, in a hypothetical synthesis of this compound, a reaction mixture could be monitored directly within an NMR spectrometer. By acquiring a series of spectra over time, the disappearance of reactant signals and the appearance of product signals can be quantified. This allows for the determination of reaction rates and the identification of any observable intermediates that may form during the reaction. The unique chemical shifts of the fluorine-containing species would make ¹⁹F NMR particularly useful for selectively monitoring the conversion of a fluorinated starting material or the formation of the fluorinated product without interference from other components in the reaction mixture.

Vibrational Spectroscopy for Conformational and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are sensitive to the functional groups present, bond strengths, and molecular symmetry, making them useful for the analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy in Phenolic Compound Analysis

FTIR spectroscopy is a rapid and sensitive method for identifying functional groups in a molecule. The FTIR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.

The C-F stretching vibration would give rise to a strong absorption band typically in the range of 1100-1300 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the propyl group would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would produce characteristic peaks in the 1450-1600 cm⁻¹ region. Finally, C-O stretching and O-H bending vibrations would be expected in the fingerprint region (below 1400 cm⁻¹).

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| C-O Stretch | 1200 - 1260 | Strong |

| O-H Bend | 1330 - 1440 | Medium |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FTIR. While FTIR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. For phenolic compounds, Raman spectroscopy is particularly useful for analyzing the vibrations of the aromatic ring.

In the Raman spectrum of this compound, the aromatic C=C stretching vibrations would be expected to produce strong signals in the 1580-1620 cm⁻¹ region. The ring breathing mode, a symmetric vibration of the entire benzene ring, would also give a characteristic and often intense peak. The C-F bond, while strongly absorbing in the IR, typically gives a weaker Raman signal. The vibrations of the propyl group would also be observable.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are used to probe the electronic transitions within a molecule. These techniques can provide information about the conjugation and electronic nature of this compound.

The UV-Vis absorption spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π → π* transitions of the benzene ring. The position and intensity of these bands are influenced by the substituents on the ring. The hydroxyl group, being an activating group, and the propyl group are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The fluorine atom, with its inductive electron-withdrawing effect and resonance electron-donating effect, will also modulate the electronic transitions.

Fluorescence spectroscopy can provide further insights into the electronic properties. Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The emission spectrum would be Stokes-shifted to a longer wavelength compared to the absorption spectrum. The fluorescence quantum yield and lifetime are sensitive to the molecular environment and can be used to study intermolecular interactions.

Characterization of Electronic Transitions and Photophysical Properties

The electronic structure and photophysical behavior of this compound are governed by the interplay of the hydroxyl (-OH), fluoro (-F), and propyl (-C3H7) substituents on the aromatic ring. The absorption of ultraviolet (UV) light promotes the molecule from its ground electronic state (S₀) to an excited state (typically S₁ or S₂). These transitions are generally of a π → π* nature, characteristic of aromatic systems. nih.gov The position and intensity of the UV absorption bands are sensitive to the substitution pattern on the phenol (B47542) ring.

Studies on similar fluorinated phenols reveal that the introduction of fluorine atoms can alter fluorescence quantum yields and excited-state lifetimes. nih.gov For instance, the fluorescence yield of 4-fluorophenol (B42351) is significantly higher than that of 2-fluorophenol (B130384) and 3-fluorophenol, indicating that the substitution position dictates the competition between radiative (fluorescence) and non-radiative decay pathways. nih.gov The deprotonated form (phenolate) of fluorinated phenols, favored in more basic conditions, exhibits distinct absorption spectra, often leading to an increased rate of photolysis due to the ready excitation of the anion. acs.org

Table 1: Comparison of Photophysical Properties for Monofluorophenols

| Compound | Excitation Wavelength (S₁ ← S₀) | Relative Fluorescence Yield | Spectral Bandwidth |

|---|---|---|---|

| 2-Fluorophenol (2FP) | Shorter than Phenol | Lower | ~1.5x larger than 4FP |

| 3-Fluorophenol (3FP) | Shorter than Phenol | Lowest (~6x lower than 4FP) | N/A |

| 4-Fluorophenol (4FP) | Longer than Phenol | Highest | N/A |

This table is generated based on comparative data from studies on monofluorophenols to infer the expected properties of this compound. nih.gov

Analysis of Excited-State Decay Pathways

Upon photoexcitation, this compound can return to the ground state through several competing decay pathways, both radiative (fluorescence) and non-radiative. The dominant non-radiative decay mechanisms for fluorinated phenols involve non-adiabatic coupling at conical intersections (CIs) between the potential energy surfaces of the excited state (e.g., S₁ or ¹ππ) and either the ground state (S₀) or a dissociative state (e.g., ¹πσ). nih.govacs.org

One significant pathway is O–H bond fission, which occurs via tunneling from the first excited (S₁, ¹ππ) state or more efficiently upon excitation to higher energy states (like S₂, ²ππ). acs.org This process is mediated by a conical intersection between the photoprepared ¹ππ* state and a dissociative ¹πσ* potential energy surface. The resulting phenoxyl radical products are often formed in vibrationally excited states. acs.org

Another critical non-radiative pathway involves internal conversion to the ground state through a low-energy S₁/S₀ conical intersection. The accessibility and energy barrier of this CI are highly sensitive to the fluorine atom's position on the aromatic ring. nih.gov For 3-fluorophenol, the energy barrier to this "prefulvenic" CI is the smallest, facilitating rapid non-radiative decay and resulting in a very low fluorescence quantum yield. nih.gov Conversely, for 4-fluorophenol, this barrier is the largest, making radiative decay more competitive. In the case of 2-fluoro substitution, as in this compound, an alternative pathway involving HF loss can occur upon electronic excitation in the gas phase. nih.gov

Table 2: Calculated Energy Barriers for S₁/S₀ Conical Intersections in Fluorophenols

| Compound | Energy Barrier to S₁/S₀ CI | Primary Non-radiative Pathway |

|---|---|---|

| Phenol | Intermediate | S₁/S₀ CI |

| 2-Fluorophenol (2FP) | Intermediate | S₁/S₀ CI / HF Loss |

| 3-Fluorophenol (3FP) | Smallest | S₁/S₀ Prefulvenic CI |

| 4-Fluorophenol (4FP) | Largest | O-H Fission |

Data derived from theoretical calculations on monofluorophenols. nih.gov

Mass Spectrometry for Molecular Characterization and Reaction Product Analysis

High-Resolution Mass Spectrometry (HRMS) for Fluorinated Derivatives

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of this compound and its derivatives. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within sub-ppm levels, which is crucial for determining the elemental composition of a molecule with high confidence. longdom.org This capability allows for the unambiguous identification of fluorinated compounds, even in complex mixtures. longdom.orgresearchgate.net

Several types of mass analyzers are used in HRMS, including Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), all of which can achieve the high resolution necessary for this work. longdom.orgresearchgate.net When analyzing this compound, HRMS can confirm its molecular formula (C₉H₁₁FO) by matching the experimentally measured mass of its molecular ion to the calculated theoretical mass with a very low margin of error.

Furthermore, HRMS is critical for analyzing reaction products and environmental metabolites. The high mass accuracy allows for the differentiation of compounds with very similar nominal masses and the identification of unknown fluorinated substances. diva-portal.org Techniques such as comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry (GC×GC/HRTOF-MS) are particularly powerful for separating and identifying fluorinated compounds from complex organic mixtures, providing reliable structural analysis based on accurate mass spectral data. nih.gov

Table 3: Theoretical vs. Expected HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected HRMS Measurement (Da) |

|---|---|---|---|

| [M]+ | C₉H₁₁FO | 154.07939 | 154.0794 ± 0.0008 |

| [M+H]+ | C₉H₁₂FO | 155.08727 | 155.0873 ± 0.0008 |

| [M-H]- | C₉H₁₀FO | 153.07172 | 153.0717 ± 0.0008 |

Expected HRMS measurement assumes a mass accuracy of 5 ppm.

Mass Spectrometric Detection Methods for Phenol Analysis

A variety of mass spectrometric methods are available for the sensitive and selective detection of phenols, including this compound. The choice of method often depends on the sample matrix and the required detection limits. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common approaches. researchgate.netnih.gov

For GC-MS analysis, phenols can be analyzed directly or after derivatization. epa.gov Derivatization, for instance with pentafluorobenzyl bromide (PFBBr), can improve chromatographic properties and significantly enhance sensitivity, especially when using an electron capture detector (ECD) or negative-ion chemical ionization (NICI) mass spectrometry. researchgate.net The NICI of PFB derivatives often produces an intense [M-PFB]⁻ ion, which is excellent for selective ion monitoring (SIM) for trace analysis. researchgate.net

LC-MS, particularly when coupled with electrospray ionization (ESI), is another powerful technique that typically does not require derivatization. shimadzu.com ESI can readily detect phenols in their anionic (deprotonated) form in the negative ion mode, making it a straightforward method for analysis in aqueous samples. purdue.edu The addition of modifiers like formic acid to the mobile phase can increase ESI efficiency for compound detection in negative ion mode. nih.gov The coupling of liquid chromatography with mass spectrometry has become a standard and useful tool in the metabolic profiling of plant samples and for the identification and quantification of phenolic compounds from various sources. researchgate.netnih.gov

Table 4: Overview of Mass Spectrometric Methods for Phenol Analysis

| Technique | Ionization Mode | Derivatization | Typical Application | Advantages |

|---|---|---|---|---|

| GC-MS | Electron Ionization (EI) | Optional | General screening of volatile phenols | Robust, extensive libraries |

| GC-NICI-MS | Negative-Ion Chemical Ionization (NICI) | Required (e.g., PFBBr) | Trace analysis in environmental samples | High sensitivity and selectivity |

| LC-MS | Electrospray Ionization (ESI) | Not required | Analysis of phenols in aqueous matrices | No derivatization needed, suitable for less volatile phenols |

Computational Chemistry Approaches for Understanding 2 Fluoro 4 Propylphenol

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. nih.govmdpi.com This approach is valued for its balance of accuracy and computational efficiency, making it suitable for studying substituted phenols. nih.gov Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide reliable information about the molecule's geometry and electronic properties. researchgate.netajchem-a.com

The first step in a DFT analysis is typically geometry optimization, where the calculation seeks the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. mdpi.com For 2-Fluoro-4-propylphenol, this process would determine the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The optimized structure reveals how the fluorine and propyl substituents influence the geometry of the phenol (B47542) ring. For instance, the C-C bond lengths within the aromatic ring are expected to be around 1.39 Å due to electron delocalization, while the C=O double bond in a similar chalcone (B49325) was found to be shorter at 1.23 Å compared to a C-O single bond at 1.36 Å. mdpi.com

Once the geometry is optimized, vibrational frequency calculations can be performed. researchgate.net These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the O-H bond, C-F bond, or various vibrations within the propyl group and the aromatic ring. nih.gov These theoretical spectra are invaluable for interpreting experimental spectroscopic data and assigning specific absorption bands to their corresponding molecular motions. ajchem-a.com

Table 1: Representative Predicted Vibrational Frequencies for Substituted Phenols Note: This table illustrates typical frequency ranges for key functional groups based on DFT calculations for similar molecules. Actual values for this compound would require specific calculation.

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C-C (Aromatic) | Stretching | 1400 - 1600 |

| C-F | Stretching | 1000 - 1360 |

| C-O | Stretching | 1200 - 1300 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. malayajournal.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.netwuxiapptec.com

From the energies of the HOMO (EHOMO) and LUMO (ELUMO), several chemical reactivity descriptors can be calculated to quantify the molecule's behavior:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

These indices provide a quantitative framework for predicting how this compound will interact with other chemical species.

Table 2: Frontier Molecular Orbitals and Global Reactivity Descriptors Note: The values presented are illustrative for a substituted phenol and would need to be specifically calculated for this compound.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -5.28 |

| LUMO Energy | ELUMO | - | -1.27 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.01 |

| Ionization Potential | I | -EHOMO | 5.28 |

| Electron Affinity | A | -ELUMO | 1.27 |

| Electronegativity | χ | (I + A) / 2 | 3.275 |

| Chemical Hardness | η | (I - A) / 2 | 2.005 |

| Electrophilicity Index | ω | μ² / (2η) | 2.67 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. uni-muenchen.deresearchgate.net It is used to predict how a molecule will interact with electrophiles or nucleophiles. The map is color-coded to indicate different regions of electrostatic potential. researchgate.net

Red/Yellow: Regions of negative potential, rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen. researchgate.net

Blue: Regions of positive potential, electron-deficient. These sites are prone to nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms. researchgate.net

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show a significant negative potential (red) around the phenolic oxygen atom due to its lone pairs, indicating this is a primary site for electrophilic interaction. A region of positive potential (blue) would be expected around the hydroxyl hydrogen, making it a potential hydrogen bond donor site.

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. physchemres.org Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). physchemres.orgresearchgate.net A large hyperpolarizability value is indicative of significant NLO activity. rsc.org These properties are determined by how the molecule's charge distribution is affected by an external electric field. The introduction of electron-donating and electron-withdrawing groups can enhance NLO properties. rsc.org For this compound, the hydroxyl group (-OH) acts as an electron donor, while the fluorine (-F) is an electron-withdrawing group, a combination that could lead to interesting NLO characteristics. DFT calculations are a powerful tool for predicting these properties and guiding the design of new NLO materials. jmcs.org.mx

Quantum Chemical Studies on Stability and Reactivity

Quantum chemical studies provide a deeper understanding of the stability and reactivity of this compound. The stability of the molecule is directly related to its HOMO-LUMO energy gap; a larger gap suggests greater stability. malayajournal.org The reactivity can be further analyzed by examining the distribution of the HOMO and LUMO across the molecule. The HOMO is typically localized on electron-rich parts of the molecule, identifying the sites most likely to donate electrons in a reaction (nucleophilic sites). Conversely, the LUMO is localized on electron-poor areas, indicating the sites most likely to accept electrons (electrophilic sites). youtube.com For hindered phenols, quantum chemical investigations have been used to develop correlations between their structure, thermodynamic properties, and reactivity as radical scavengers. northwestern.edu

Molecular Dynamics Simulations for Mechanistic Insights

Molecular Dynamics (MD) simulations offer a way to study the movement and interactions of atoms and molecules over time by solving Newton's equations of motion. mdpi.com While DFT is excellent for static properties, MD provides insights into dynamic processes. An MD simulation of this compound could be used to explore its conformational flexibility, particularly the rotation of the propyl group and the hydroxyl group. It can also be used to study the molecule's behavior in a solvent, analyzing its interactions with surrounding water or organic solvent molecules. By simulating the molecule's trajectory over time, MD can provide mechanistic insights into how it approaches and interacts with other reactants or a biological target, offering a dynamic picture that complements the static view from DFT. mdpi.com

Theoretical Predictions of Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement and aid in the interpretation of experimental data. Methods such as Density Functional Theory (DFT) are widely employed to calculate various spectroscopic signatures, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the harmonic vibrational frequencies of the molecule. These calculations help in assigning the vibrational modes observed in experimental spectra. For fluorophenols, computations can elucidate how fluorine substitution affects the frequencies of key vibrational modes, such as the O-H stretch, C-O stretch, and aromatic C-C stretching modes. For instance, the strong electron-withdrawing effect of fluorine can cause a blue shift (increase in frequency) of the C-O stretching vibration compared to the non-fluorinated analogue, phenol. rsc.org DFT calculations, often at the B3LYP level with a suitable basis set like 6-311++G(d,p), provide a good correlation between calculated and experimental vibrational frequencies after applying appropriate scaling factors. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of computational chemistry. escholarship.orgnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov These calculations can predict the chemical shifts for each proton and carbon atom in this compound, aiding in the assignment of complex experimental spectra. Furthermore, computational methods can accurately predict ¹⁹F NMR chemical shifts, which are particularly important for fluorinated compounds. nih.gov The calculations must often consider solvent effects, typically through models like the Polarizable Continuum Model (PCM), to achieve high accuracy. escholarship.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Phenolic Compounds

| Atom | Predicted Chemical Shift (ppm) - Phenol | Predicted Chemical Shift (ppm) - 4-Chlorophenol |

|---|---|---|

| ¹H NMR | ||

| OH | 5.30 | 4.87 |

| H-2/H-6 | 7.18-7.30 (m) | 7.19 (d) |

| H-3/H-5 | 6.94-6.78 (m) | 6.77 (d) |

| H-4 | 6.94-6.78 (m) | - |

| ¹³C NMR | ||

| C-1 | 155.4 | 154.2 |

| C-2/C-6 | 129.5 | 116.6 |

| C-3/C-5 | 115.2 | 129.4 |

| C-4 | 120.6 | 125.5 |

Note: Data is based on related phenolic compounds as a reference for typical shifts. rsc.org 'm' denotes multiplet, 'd' denotes doublet. Predictions for this compound would require specific calculations but would follow similar principles.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the primary computational method for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov For fluorinated phenols, TD-DFT calculations can predict how the position and intensity of the π→π* transitions are affected by the fluorine substituent. For example, studies on fluorophenols have shown that the S₁ ← S₀ energy gap is influenced by the position of fluorine substitution. nih.gov Computational models can predict whether the substitution in this compound will lead to a bathochromic (red) or hypsochromic (blue) shift compared to 4-propylphenol (B1200801).

Table 2: Theoretical UV-Vis Absorption Data for Fluorophenol Isomers

| Compound | Calculated Vertical Excitation Energy (eV) | Calculated Oscillator Strength |

|---|---|---|

| Phenol | 5.215 | 0.0350 |

| 2-Fluorophenol (B130384) | 5.283 | 0.0303 |

| 3-Fluorophenol | 5.272 | 0.0244 |

| 4-Fluorophenol (B42351) | 5.027 | 0.0632 |

Note: Data calculated at the TDDFT/CAMB3LYP/6-311++G(d,p) level in an IEFPCM model. This data for fluorophenol isomers provides an indication of the expected electronic transition properties for this compound.

Assessment of Fluorine Effects on Reaction Mechanisms

The introduction of a fluorine atom onto an aromatic ring significantly alters the molecule's electronic properties, thereby influencing its reactivity and the mechanisms of its reactions. Computational chemistry is instrumental in dissecting these effects at a molecular level.

Nucleophilic Aromatic Substitution (SₙAr): The SₙAr reaction is a key transformation for aryl halides. Textbooks have traditionally depicted this reaction as a two-step process involving a stabilized Meisenheimer intermediate. However, extensive computational work, primarily using DFT, has shown that many SₙAr reactions, particularly with fluorine as a leaving group, may proceed through a one-step, or "concerted," pathway (cSₙAr). acs.orgacs.orgspringernature.com The preference for a stepwise versus a concerted mechanism is influenced by the stability of the potential Meisenheimer complex. For a molecule like this compound, computational modeling can predict the energy barriers for both pathways. The strong electron-withdrawing inductive effect of fluorine can activate the ring towards nucleophilic attack, but its ability to stabilize the negative charge in a Meisenheimer complex is less pronounced than that of a nitro group, making the concerted pathway a plausible alternative. strath.ac.uk

In some cases, such as the deoxyfluorination of phenols mediated by transition metals like Ruthenium, computational results suggest that coordination of the metal fragment withdraws sufficient electron density from the phenol substrate to favor a classic SₙAr mechanism via a Meisenheimer complex. nih.gov

Deoxyfluorination Mechanisms: Computational studies have been crucial in elucidating the mechanisms of deoxyfluorination reactions, where a phenolic hydroxyl group is replaced by fluorine. Ab initio calculations on the deoxyfluorination of phenols via aryl fluorosulfonate intermediates suggest that the carbon-fluorine bond formation proceeds through a concerted transition state rather than a discrete Meisenheimer intermediate. acs.orgfigshare.com This concerted mechanism involves the simultaneous cleavage of the C-O bond and formation of the C-F bond. acs.org DFT calculations can map the potential energy surface of this reaction, identifying the transition state structure and calculating the activation energy, thereby providing a detailed mechanistic picture that is difficult to obtain experimentally.

Table 3: Comparison of Mechanistic Pathways in Aromatic Substitution

| Reaction Type | Proposed Mechanism | Computational Evidence | Key Fluorine Effect |

|---|---|---|---|

| SₙAr | Stepwise (via Meisenheimer Complex) | DFT calculations show this is favored with strong electron-withdrawing groups (e.g., NO₂) and metal coordination. strath.ac.uknih.gov | Inductive electron withdrawal activates the ring for nucleophilic attack. |

| SₙAr | Concerted (cₙAr) | DFT and ab initio calculations predict this as a common pathway, especially for less-activated systems. acs.orgspringernature.com | Fluorine's properties can favor a single transition state over a stable intermediate. |

| Deoxyfluorination | Concerted (via Fluorosulfonate) | Ab initio calculations support a concerted transition state for C-F bond formation and C-O bond cleavage. acs.orgfigshare.com | Facilitates the transformation by influencing the stability of the intermediate/transition state. |

Role As a Synthetic Building Block in Complex Molecule Construction

Utilization of 2-Fluoro-4-propylphenol in Organic Synthesis

The strategic placement of the fluoro, hydroxyl, and propyl groups on the phenol (B47542) ring makes this compound a key starting material for multi-step organic syntheses. The hydroxyl group can readily undergo a variety of reactions, including esterification and etherification, while the aromatic ring is amenable to carbon-carbon bond-forming reactions.

In a typical synthetic approach, the phenolic hydroxyl group of this compound is utilized for coupling with other molecular fragments. For instance, it can be esterified with a variety of benzoic acid derivatives to produce phenylbenzoate-based liquid crystals. These reactions are often straightforward, proceeding under standard conditions to afford the desired products in good yields. The choice of the specific benzoic acid derivative allows for the fine-tuning of the final molecule's properties.

Derivatization Strategies for New Fluorinated Phenolic Structures

The chemical reactivity of this compound allows for a range of derivatization strategies to create novel fluorinated phenolic structures. These strategies primarily target the hydroxyl group and the aromatic ring.

Modification of the Hydroxyl Group:

Williamson Ether Synthesis: The hydroxyl group can be deprotonated with a base, such as sodium hydride, to form the corresponding phenoxide. This nucleophilic phenoxide can then react with an alkyl halide in an SN2 reaction to form an ether. This method allows for the introduction of a variety of alkyl chains, which can be used to modify the physical properties of the resulting molecule, such as its solubility or liquid crystalline behavior.

Esterification: As mentioned, the hydroxyl group readily reacts with carboxylic acids or their more reactive derivatives (e.g., acyl chlorides) to form esters. This is a common strategy in the synthesis of liquid crystals, where the ester linkage provides a rigid connection between different parts of the molecule.

Mitsunobu Reaction: This reaction allows for the conversion of the hydroxyl group to a variety of other functional groups with inversion of configuration if the carbon were chiral. While the carbon bearing the hydroxyl group in this compound is not chiral, the Mitsunobu reaction can still be a mild and effective method for forming ethers and esters.

Modification of the Aromatic Ring:

Suzuki Coupling: To enable Suzuki coupling, the hydroxyl group of this compound is often converted into a better leaving group, such as a triflate. This triflate can then undergo a palladium-catalyzed cross-coupling reaction with a boronic acid to form a new carbon-carbon bond. This strategy is particularly useful for the synthesis of biphenyl (B1667301) and other biaryl structures, which are common cores for liquid crystals and other functional materials.

These derivatization strategies are summarized in the table below:

| Reaction | Reagents | Product Type |

| Williamson Ether Synthesis | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | Alkyl aryl ether |

| Esterification | Carboxylic acid (R-COOH) or Acyl chloride (R-COCl) | Aryl ester |

| Mitsunobu Reaction | Alcohol (R-OH), PPh₃, DEAD or DIAD | Ether |

| Suzuki Coupling (via triflate) | 1. Tf₂O, pyridine (B92270) 2. Boronic acid (R-B(OH)₂), Pd catalyst, base | Biaryl |

Contribution to the Synthesis of Diverse Fluorinated Organic Compounds

The versatility of this compound as a building block is evident in the range of complex fluorinated organic compounds that can be synthesized from it. A prime example is its potential use in the synthesis of fluorinated liquid crystals, such as those based on the cyanobiphenyl core.

For instance, a plausible synthetic route to a fluorinated cyanobiphenyl-based liquid crystal could involve the following steps:

Triflation of this compound: The phenolic hydroxyl group is converted to a triflate leaving group using triflic anhydride (B1165640) in the presence of a base like pyridine.

Suzuki Coupling: The resulting 2-fluoro-4-propylphenyl triflate can then be coupled with 4-cyanophenylboronic acid using a palladium catalyst. This reaction would form a 2'-fluoro-4'-propyl-4-cyanobiphenyl.

This synthetic approach highlights how this compound can be a key component in constructing molecules with tailored properties. The fluorine atom at the 2'-position of the biphenyl system would significantly influence the dielectric anisotropy of the final liquid crystal, a critical parameter for its application in display technologies.

Furthermore, by employing different boronic acids in the Suzuki coupling step, a wide variety of substituted biphenyls can be synthesized. Similarly, the ether and ester derivatives of this compound can be incorporated into more complex structures, leading to a diverse library of fluorinated organic compounds with potential applications in materials science, agrochemicals, and pharmaceuticals.

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s bioactivity?

- Methodological Answer : Re-validate force field parameters in docking studies (e.g., AMBER vs. CHARMM). Experimental confirmation via SPR (surface plasmon resonance) quantifies binding kinetics (kₐ, k𝒹). Discrepancies may arise from solvation effects; MD simulations with explicit water molecules improve accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.